molecular formula C15H15Er B12060578 Tris(cyclopentadienyl)erbium(III), 99.99% trace metals basis

Tris(cyclopentadienyl)erbium(III), 99.99% trace metals basis

Cat. No.: B12060578
M. Wt: 362.54 g/mol
InChI Key: PZZJDXSEOYCOQS-UHFFFAOYSA-N
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Description

Crystal Structure and Symmetry Analysis

The crystal structure of tris(cyclopentadienyl)erbium(III) remains undetermined in the provided sources, but its molecular geometry can be inferred from established trends in lanthanide cyclopentadienyl complexes. These compounds typically adopt a trigonal prismatic or distorted octahedral geometry, where the lanthanide ion occupies the center of symmetry, and the Cp ligands bind in an η⁵-coordination mode. For ErCp₃, the erbium(III) ion (ionic radius: 0.89 Å in six-coordinate environments) likely coordinates to three Cp rings, each contributing five π-electrons to form a stable 18-electron configuration.

In analogous quaternary erbium tellurides like EuErCuTe₃, erbium occupies octahedral sites with six Te²⁻ ligands, demonstrating a coordination geometry distinct from its organometallic counterparts. While the ionic radii of erbium in such inorganic frameworks influence bond lengths (e.g., d(Er–Te) = 3.037 Å in EuErCuTe₃), the covalent character in ErCp₃ is expected to be minimal due to the predominantly ionic nature of lanthanide-ligand interactions. A hypothetical unit cell for ErCp₃ would likely exhibit a monoclinic or orthorhombic system, as observed in other tris(cyclopentadienyl)lanthanide complexes, though specific lattice parameters are not reported in the available literature.

Table 1: Key Physical and Chemical Properties of Tris(cyclopentadienyl)erbium(III)

Property Value
Molecular formula C₁₅H₁₅Er
Molecular weight 362.54 g/mol
Appearance Pink-orange solid
Melting point 285°C
Boiling point 200°C
Erbium content (by mass) 46.3% (complexometric titration)

Bonding Interactions in Erbium-Cyclopentadienyl Coordination

The bonding in tris(cyclopentadienyl)erbium(III) is predominantly ionic, driven by the electrostatic interaction between the Er³⁺ ion and the negatively charged Cp ligands. Each Cp⁻ ligand donates six π-electrons (from the five carbon atoms and one negative charge) to the erbium center, resulting in a formal 18-electron configuration that enhances stability. The complexometric titration data confirming 46.3% erbium content aligns with the stoichiometric ratio of one Er³⁺ ion per three Cp⁻ ligands, validating the compound’s compositional integrity.

In contrast to erbium’s octahedral coordination in EuErCuTe₃, where d(Er–Te) distances average 3.037 Å, the Er–C bonds in ErCp₃ are shorter due to the smaller ionic radius of carbon and the delocalized π-system of the Cp rings. The lack of covalent bonding character is further evidenced by the compound’s high thermal stability, which is consistent with ionic lattice energies rather than metal-ligand covalent bond strengths.

Comparative Analysis with Tris(cyclopentadienyl) Complexes of Other Lanthanides

Tris(cyclopentadienyl) complexes across the lanthanide series exhibit systematic variations in properties due to differences in ionic radii and electronic configurations. For instance, tris(cyclopentadienyl)lanthanum(III) (LaCp₃), with a larger La³⁺ ionic radius (1.06 Å), would theoretically display longer metal-ligand bond distances compared to ErCp₃. This size difference impacts molecular weight and metal content: LaCp₃ (hypothetical molecular weight: ~398.11 g/mol) would have a lower lanthanum content (~34.9%) compared to ErCp₃’s 46.3% erbium content.

Table 2: Hypothetical Comparison of Tris(cyclopentadienyl) Complexes

Compound Ln³⁺ Ionic Radius (Å) Molecular Weight (g/mol) Ln Content (%)
LaCp₃ 1.06 ~398.11 ~34.9
ErCp₃ 0.89 362.54 46.3
YbCp₃ 0.86 ~358.10 ~47.5

Properties

Molecular Formula

C15H15Er

Molecular Weight

362.54 g/mol

InChI

InChI=1S/3C5H5.Er/c3*1-2-4-5-3-1;/h3*1-5H;

InChI Key

PZZJDXSEOYCOQS-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Er]

Origin of Product

United States

Preparation Methods

Tris(cyclopentadienyl)erbium can be synthesized by reacting cyclopentadienyl sodium with erbium trichloride in the presence of dimethyl sulfide. The reaction typically proceeds under an inert atmosphere to prevent oxidation. The product is then purified through appropriate purification steps, such as recrystallization .

Chemical Reactions Analysis

Ligand Exchange Reactions

ErCp₃ undergoes ligand substitution with nitrogen-containing organic ligands, forming stable complexes. A study demonstrated its reaction with 3,5-di-tert-butylpyrazole (3 equiv) and 4-tert-butylpyridine (2 equiv) in toluene, yielding tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) (41% yield) . This reaction highlights ErCp₃’s ability to replace cyclopentadienyl ligands with pyrazolato and pyridine derivatives under mild conditions.

Key Reaction Pathway:

Er Cp +3pyrazole+2pyridineEr pyrazolato pyridine +3Cp\text{Er Cp }+3\text{pyrazole}+2\text{pyridine}\rightarrow \text{Er pyrazolato pyridine }+3\text{Cp}^-

Reaction ConditionsProductsYieldReference
Toluene, 24 h, 25°CTris(pyrazolato)bis(pyridine) complex41–88%

Thermal Decomposition and Thin Film Formation

ErCp₃ decomposes at elevated temperatures (200–285°C) , serving as a precursor for erbium oxide (Er₂O₃) thin films. In metalorganic vapor-phase epitaxy (MOVPE), thermal decomposition at 600–750°C facilitates Er doping in GaAs layers, with Er concentration remaining stable across this temperature range .

Decomposition Pathway:

2Er Cp +3O2Er2O3+6Cp2O2\text{Er Cp }+3\text{O}_2\rightarrow \text{Er}_2\text{O}_3+6\text{Cp}_2\text{O}

ApplicationTemperature RangeSubstrateEr IncorporationReference
GaAs doping600–750°CSilicon10171018cm310^{17}–10^{18}\,\text{cm}^{-3}

Reactivity with Arsenic Hydride (AsH₃)

ErCp₃’s doping efficiency in GaAs depends on ligand structure and AsH₃ concentration. Using tris(t-butylcyclopentadienyl)erbium, Er incorporation decreases sharply with increasing AsH₃ partial pressure, suggesting prereaction between ErCp₃ and AsH₃ . In contrast, tris(i-propylcyclopentadienyl)erbium shows no such dependency.

Comparison of Er Sources:

Er PrecursorAsH₃ SensitivityDoping Efficiency (cm3\text{cm}^{-3})Reference
(t-BuCp)₃ErHigh1017(at V III=60)10^{17}\,(\text{at V III}=60)
(i-PrCp)₃ErNone1018(at V III=60)10^{18}\,(\text{at V III}=60)

Comparative Reactivity with Modified Cyclopentadienyl Ligands

Ligand modifications alter ErCp₃’s reactivity. For example, tris(methylcyclopentadienyl)erbium(III) (Er(MeCp)₃) exhibits higher thermal stability and varied deposition kinetics compared to ErCp₃ .

Ligand Impact on Properties:

CompoundMelting PointBoiling PointReactivity with AsH₃
ErCp₃285°C 200°C Moderate
Er(MeCp)₃N/AN/ALow

Scientific Research Applications

2.1. Thin Film Deposition

One of the primary applications of tris(cyclopentadienyl)erbium(III) is as a precursor in atomic layer deposition (ALD) processes for creating erbium oxide thin films. These films are crucial for high-k dielectric materials used in electronic devices such as transistors and capacitors. The excellent electrical properties of erbium oxide make it suitable for advanced semiconductor applications.

Key Characteristics of Erbium Oxide Films :

  • High dielectric constant
  • Low leakage current
  • Thermal stability

2.2. Catalysis

Research indicates that tris(cyclopentadienyl)erbium(III) may have potential uses in catalytic processes. Its unique chemical properties can facilitate reactions in organic synthesis and materials processing. Further studies are necessary to explore its interactions with various substrates and its efficiency as a catalyst.

Case Studies and Research Findings

Interaction studies have focused on the behavior of tris(cyclopentadienyl)erbium(III) during thin film deposition and its interactions with different substrates, revealing its potential for forming stable and high-quality films under controlled conditions.

Comparison with Other Organometallic Compounds

Tris(cyclopentadienyl)erbium(III) can be compared with other organometallic compounds used in similar applications:

CompoundApplicationKey Features
Tris(cyclopentadienyl)lanthanum(III)Thin films for lanthanum oxideSimilar synthesis method; used in electronics
Tris(methylcyclopentadienyl)erbiumThin films with varied reactivityDifferent ligand properties; used in similar applications

Mechanism of Action

The mechanism of action of tris(cyclopentadienyl)erbium involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates various catalytic processes, such as polymerization and hydrogenation. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Structural and Functional Analogues: Tris(cyclopentadienyl) Lanthanides

Tris(cyclopentadienyl) complexes of other lanthanides share the same Cp₃M framework but differ in their central metal ions, leading to variations in electronic properties and applications.

Compound Purity Form Key Applications Notable Properties References
Tris(cyclopentadienyl)erbium(III) 99.99% (trace metals) Powder/Crystals Catalysis, thin-film precursors High solubility in organic solvents, thermal stability
Tris(cyclopentadienyl)terbium(III) 99.9% (REO) Powder Magnetism studies, luminescence Paramagnetic, visible-light emission
Tris(cyclopentadienyl)ytterbium(III) 99.9% (REO) Crystalline Optoelectronics, sensors Near-infrared luminescence

Key Differences :

  • Purity Basis : Er(Cp)₃ uses trace metals basis (99.99%), whereas analogues like Tb(Cp)₃ and Yb(Cp)₃ report purity based on rare earth oxide (REO) content (99.9%) .
  • Applications : Er(Cp)₃’s high purity makes it ideal for electronics, while Yb(Cp)₃ is tailored for optoelectronics due to its luminescent properties .

Erbium-Based Compounds with Alternative Ligands

Erbium compounds with non-Cp ligands exhibit distinct reactivity and applications:

Compound Purity Form Key Applications Notable Properties References
Er(TMHD)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III)) 99.9% (trace metals) Powder/Crystals Chemical vapor deposition (CVD), catalysis Volatility, thermal stability
ErCl₃·6H₂O 99.995% (trace metals) Crystalline Analytical chemistry, doping agents High hygroscopicity, water solubility
Er₂O₃ (Erbium(III) oxide) 99.9% (trace metals) Nanopowder (<100 nm) Catalysts, phosphors High surface area, thermal stability

Key Differences :

  • Ligand Effects : Cp ligands in Er(Cp)₃ enhance solubility in organic media, whereas β-diketonates like Er(TMHD)₃ are optimized for CVD due to their volatility .

Comparative Performance in Catalysis and Materials Science

  • Catalytic Efficiency: Er(Cp)₃ demonstrates superior activity in polymerization reactions compared to Er₂O₃ nanoparticles, which are better suited for redox catalysis .
  • Thermal Stability : Er(TMHD)₃ (decomposition >250°C) outperforms Er(Cp)₃ (<200°C) in high-temperature processes like CVD .
  • Electronic Applications : Er(Cp)₃’s high purity minimizes trace metal contamination in semiconductor manufacturing, a critical advantage over ErCl₃ salts .

Biological Activity

Tris(cyclopentadienyl)erbium(III) is a metal-organic compound with a unique structure that has garnered interest in various fields, including materials science and biochemistry. This article delves into its biological activity, synthesis, potential applications, and research findings.

  • Chemical Formula : C₁₅H₁₈Er
  • Molecular Weight : 365.568 g/mol
  • CAS Number : 39330-74-0
  • IUPAC Name : Cyclopenta-1,3-diene; erbium(3+)

Synthesis

Tris(cyclopentadienyl)erbium(III) is synthesized through several methods, typically involving the reaction of erbium salts with cyclopentadiene derivatives under inert conditions. The synthesis requires careful control of reaction parameters to achieve high purity and yield.

Case Studies and Research Findings

  • Complex Formation : Studies have shown that Tris(cyclopentadienyl)erbium(III) can form complexes with nitrogen donor ligands, enhancing its stability and potentially its biological activity. For instance, reactions with 3,5-di-tert-butylpyrazole have yielded new erbium complexes that exhibit interesting properties .
  • Photoluminescence Properties : Research indicates that erbium chelates exhibit significant photoluminescence characteristics when excited by specific wavelengths. This property can be crucial for developing sensors or imaging agents in biological systems .
  • Toxicity Studies : Investigations into the toxicity of metal salts, including those involving erbium compounds, have been conducted using model organisms like Saccharomyces cerevisiae. These studies assess the potential adverse effects of metal exposure on cellular viability and function .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Properties
Tris(cyclopentadienyl)lutetium(III)LimitedForms stable complexes with nitrogen donors
Tris(methylcyclopentadienyl)erbium(III)Potential for catalysisEnhanced reactivity compared to cyclopentadienyl derivatives
Tris(acetylacetonato)erbium(III)Investigated for imagingExhibits strong luminescence properties

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing tris(cyclopentadienyl)erbium(III) with 99.99% trace metal purity?

  • Methodological Answer : Synthesis requires strict inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes) to prevent oxidation or hydrolysis of the Er³⁺ center. Cyclopentadienyl ligands must be purified via sublimation or recrystallization to minimize impurities. Stoichiometric control of erbium chloride precursors (e.g., ErCl₃·6H₂O, 99.99% purity) and cyclopentadienyl reagents is essential, with reaction progress monitored by FT-IR or NMR (though Er’s paramagnetism complicates standard ¹H NMR) . Trace metal analysis via ICP-MS or ICP-OES ensures final purity aligns with 99.99% specifications .

Q. How should researchers handle and store tris(cyclopentadienyl)erbium(III) to maintain stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in flame-sealed ampules or airtight containers to prevent air/moisture exposure. Decomposition risks include ligand dissociation or Er³⁺ hydrolysis, particularly in humid environments. Handling should occur in gloveboxes with O₂/H₂O levels <1 ppm. Thermal stability tests (TGA/DSC) under inert conditions can determine safe storage temperatures .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and confirms ligand coordination to Er³⁺.
  • Elemental analysis : Validates C/H/Er ratios against theoretical values.
  • FT-IR : Identifies cyclopentadienyl ligand vibrational modes (e.g., C-H stretches at ~3100 cm⁻¹).
  • ICP-MS : Quantifies trace metal impurities (e.g., Fe, Al) to verify 99.99% purity .

Advanced Research Questions

Q. How can tris(cyclopentadienyl)erbium(III) be utilized in designing single-molecule magnets (SMMs)?

  • Methodological Answer : The compound’s high-spin Er³⁺ center (4f¹¹ configuration) exhibits strong magnetic anisotropy, a prerequisite for SMM behavior. Researchers should:

  • Optimize crystal field symmetry : Ligand substitution (e.g., replacing cyclopentadienyl with bulkier ligands) can tune axial symmetry to enhance magnetic relaxation barriers.
  • Measure magnetic hysteresis : Use SQUID magnetometry under zero-field-cooled/field-cooled conditions to detect slow magnetization relaxation.
  • Cross-reference data : Compare results with analogous lanthanide complexes (e.g., yttrium or terbium derivatives) to isolate Er-specific effects .

Q. What experimental strategies address discrepancies in catalytic performance studies of tris(cyclopentadienyl)erbium(III) in polymerization reactions?

  • Methodological Answer : Contradictions in catalytic activity often arise from:

  • Impurity effects : Trace metals (e.g., Ni, Cu) may act as co-catalysts; use ultra-high-purity monomers and solvents.
  • Ligand lability : Monitor ligand dissociation via in-situ UV-vis or EPR spectroscopy.
  • Reaction conditions : Systematically vary temperature, pressure, and Er:monomer ratios to identify optimal parameters. Reproducibility requires strict adherence to inert-atmosphere protocols .

Q. How does the ligand field strength of cyclopentadienyl impact the photophysical properties of Er³⁺ in this complex?

  • Methodological Answer : The weak ligand field of cyclopentadienyl (compared to acetylacetonate or oxide ligands) results in narrow energy gaps between Er³⁺’s 4f orbitals, affecting luminescence. Researchers can:

  • Compare emission spectra : Measure near-infrared (NIR) emission at ~1.5 µm (characteristic of Er³⁺) under UV excitation.
  • Modify ligand structure : Introduce electron-withdrawing substituents to the cyclopentadienyl ring to alter ligand field strength and emission efficiency .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported magnetic susceptibility data for tris(cyclopentadienyl)erbium(III)?

  • Methodological Answer : Discrepancies may stem from:

  • Sample hydration : Even minor H₂O absorption can quench magnetic moments. Use Karl Fischer titration to confirm anhydrous conditions.
  • Crystallographic defects : Single-crystal vs. polycrystalline samples yield different susceptibility trends. Cross-validate with powder XRD and magnetometry.
  • Theoretical modeling : Apply CASSCF/NEVPT2 calculations to predict magnetic behavior and compare with experimental data .

Applications in Emerging Technologies

Q. Can this compound serve as a precursor for erbium-doped nanomaterials in optoelectronics?

  • Methodological Answer : Yes. Sublimation or chemical vapor deposition (CVD) of tris(cyclopentadienyl)erbium(III) can deposit Er-doped films for:

  • Waveguide amplifiers : Use PLD (pulsed laser deposition) to integrate Er³⁺ into SiO₂ matrices, enhancing NIR emission for fiber optics.
  • Upconversion nanoparticles : Co-dope with Yb³⁺/Tm³⁺ to achieve multi-color emission under 980 nm excitation. Monitor crystallinity via TEM and emission lifetimes via time-resolved spectroscopy .

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